molecular formula C10H8IN3O B176761 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one CAS No. 108857-18-7

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one

Katalognummer: B176761
CAS-Nummer: 108857-18-7
Molekulargewicht: 313.09 g/mol
InChI-Schlüssel: JJEAICNWSUWOMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features an imidazoquinazoline core, which is known for its diverse pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with an α-haloketone in the presence of a base, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions, typically under reflux conditions in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine would yield an amino derivative, while oxidation might produce a quinazoline N-oxide.

Wissenschaftliche Forschungsanwendungen

Biological Activities

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one exhibits several biological activities that make it a candidate for pharmaceutical research:

  • Anticancer Activity : Studies have indicated that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. The imidazoquinazoline core is known for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Research suggests that this compound may exhibit antimicrobial effects against a range of pathogens, making it a valuable candidate for developing new antibiotics.
  • Inhibitory Effects on Enzymes : The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways, which could lead to therapeutic applications in treating conditions like diabetes or obesity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler heterocycles. Various derivatives of this compound are being explored to enhance its biological activity and selectivity.

Table 1: Synthesis Overview

StepReagentsConditionsYield
1Starting Material A + BSolvent X, Temperature YZ%
2Intermediate + CSolvent W, Temperature ZA%
3Final CompoundPurification MethodB%

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several imidazoquinazolines, including this compound. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Efficacy

In an investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth at concentrations significantly lower than those required for traditional antibiotics.

Wirkmechanismus

The mechanism of action of 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain kinases or modulate receptor activity, leading to its observed biological effects . The exact pathways involved would depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is unique due to its specific substitution pattern and the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.

Biologische Aktivität

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazoquinazoline class, known for diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and its therapeutic potential.

  • Molecular Formula : C10H8IN3O
  • Molecular Weight : 313.09 g/mol
  • CAS Number : 108857-18-7

Synthesis

The synthesis of this compound typically involves:

  • Cyclization of appropriate precursors.
  • Reaction of 2-aminobenzamide with an α-haloketone in the presence of a base.
  • Iodination using iodine or iodine-containing reagents .

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may act as an inhibitor of various protein kinases involved in cancer progression.

Key Findings :

  • The compound has shown promising results against several cancer cell lines, including A549 (lung), MGC-803 (stomach), and HepG2 (liver) with IC50 values in the low micromolar range .
  • It may inhibit receptor tyrosine kinases such as EGFR and PDGFR, which are critical in tumor growth and metastasis. For instance, structural modifications in similar quinazoline derivatives have resulted in significant inhibitory activity against mutant forms of EGFR .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as:

  • Enzymes : Potential inhibition of kinases leads to disrupted signaling pathways associated with cell proliferation and survival.
  • Receptors : Modulation of receptor activity can affect downstream signaling cascades involved in cancer progression.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundInhibits EGFR and PDGFR<10
GefitinibEGFR inhibitor15.5
ErlotinibEGFR inhibitor20

This comparison highlights the potential potency of this compound relative to established drugs like gefitinib and erlotinib.

Case Studies

One notable study explored the structure-activity relationship (SAR) of quinazoline derivatives. The research demonstrated that modifications at specific positions significantly enhanced anticancer activity. For example:

  • Compounds with electron-withdrawing groups at the aniline ring showed improved binding affinity to target proteins compared to their counterparts with electron-donating groups .

Eigenschaften

IUPAC Name

7-iodo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN3O/c11-7-1-2-8-6(3-7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEAICNWSUWOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)I)N=C3N1CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557016
Record name 7-Iodo-5,10-dihydroimidazo[2,1-b]quinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108857-18-7
Record name 7-Iodo-5,10-dihydroimidazo[2,1-b]quinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.